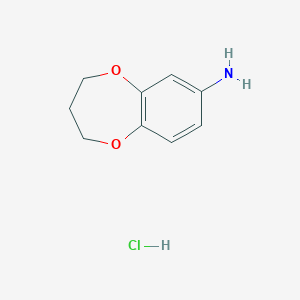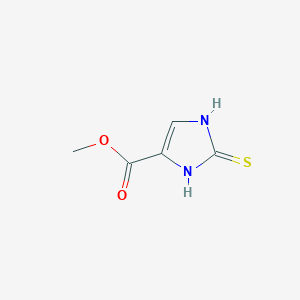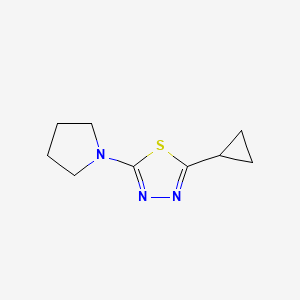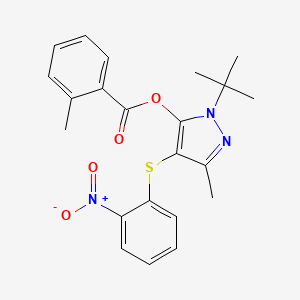
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of benzodioxepins, which are characterized by a dioxepin ring fused with a benzene ring. This compound has garnered interest due to its potential pharmacological activities and its role as an intermediate in organic synthesis .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride are currently unknown . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It is known to be involved in organic synthesis, suggesting that it may interact with various biological targets .
Pharmacokinetics
Its solubility in water and high solubility in ethanol and acetone suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . It is used as a raw material and intermediate in various chemical reactions, suggesting that it may have diverse effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its solubility suggests that it may be more effective in aqueous or alcoholic environments . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride typically involves multiple steps. One common method starts with the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile, which is then hydrolyzed to yield the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin . This intermediate can be further converted to the desired amino derivative through various routes, including reduction and reductive alkylation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as catalytic reduction and the use of specific reagents like lithium aluminum hydride are employed to ensure efficient synthesis .
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert intermediates to the desired amine derivative.
Substitution: Involves replacing one functional group with another, often using reagents like primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Primary amines and aldehydes or ketones for reductive alkylation.
Major Products
The major products formed from these reactions include various substituted amino derivatives, which can be further modified for specific applications .
科学的研究の応用
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: The parent compound without the hydrochloride salt.
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine hydrochloride: A structurally similar compound with a thiazole ring.
Uniqueness
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride is unique due to its specific β-adrenergic stimulant activity, which distinguishes it from other benzodioxepin derivatives that may exhibit different pharmacological properties .
特性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-2-3-8-9(6-7)12-5-1-4-11-8;/h2-3,6H,1,4-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKQULUZZKBNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)

![5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2877713.png)
![(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2877714.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![6-methyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2877719.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2877720.png)
![2-methyl-4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2877721.png)

amine](/img/structure/B2877728.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2877729.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)
